

# Comparative Toxicity Profile of Amivantamab (NY0116)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | NY0116    |           |  |  |  |  |
| Cat. No.:            | B15608342 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of amivantamab (identified as **NY0116** for the purpose of this report), a bispecific antibody targeting the epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition (MET) pathways, against alternative therapies for non-small cell lung cancer (NSCLC). The comparison includes key EGFR tyrosine kinase inhibitors (TKIs) and MET inhibitors, with a focus on quantitative data, experimental protocols for toxicity management, and visualization of relevant biological pathways.

### **Executive Summary**

Amivantamab presents a distinct toxicity profile characterized primarily by infusion-related reactions, dermatologic adverse events (rash and paronychia), and an increased risk of venous thromboembolism. This profile is directly linked to its mechanism of action, targeting both EGFR and MET pathways. In comparison, EGFR TKIs such as osimertinib and gefitinib are commonly associated with dermatologic toxicities and diarrhea, while MET inhibitors like capmatinib and tepotinib are most frequently linked to peripheral edema. The selection of therapy often involves balancing the efficacy against the specific toxicity risks and the patient's comorbidities.

### **Data Presentation: Comparative Toxicity Incidence**



The following tables summarize the incidence of common and grade 3/4 adverse events observed in clinical trials for amivantamab and its therapeutic alternatives.

Table 1: Incidence of Common Adverse Events (All Grades, %)

| Adverse<br>Event                 | Amivantam<br>ab | Osimertinib   | Gefitinib | Capmatinib   | Tepotinib      |
|----------------------------------|-----------------|---------------|-----------|--------------|----------------|
| Infusion-<br>Related<br>Reaction | 50-66[1][2]     | N/A           | N/A       | N/A          | N/A            |
| Rash                             | 74-86[1][2]     | 39-59[3]      | 47[4]     | -            | -              |
| Paronychia                       | 50[5]           | 26.8[6]       | -         | -            | -              |
| Stomatitis                       | 26-35[5]        | 29[3]         | -         | -            | -              |
| Diarrhea                         | 18[7]           | 40.2-60[3][6] | 29[4]     | 11[8]        | 22.7[9]        |
| Peripheral<br>Edema              | 18-27[5][7]     | -             | -         | 42-52[8][10] | 63-67.7[9][10] |
| Nausea                           | 36[5]           | 20[3]         | -         | 33-35[8][11] | 23.3-26[9][10] |
| Fatigue                          | 33[5]           | -             | -         | 14[8]        | -              |
| Decreased<br>Appetite            | -               | 24[3]         | -         | 13[8]        | 11.5[9]        |
| Increased<br>Creatinine          | -               | -             | -         | 20-21[8][11] | 18-22[9][10]   |

Table 2: Incidence of Grade 3/4 Adverse Events (%)



| Adverse<br>Event                       | Amivantam<br>ab                 | Osimertinib                               | Gefitinib                | Capmatinib | Tepotinib                  |
|----------------------------------------|---------------------------------|-------------------------------------------|--------------------------|------------|----------------------------|
| Infusion-<br>Related<br>Reaction       | 2.2-5[1][2][5]                  | N/A                                       | N/A                      | N/A        | N/A                        |
| Rash                                   | 3.3-15[1][2]                    | 2.4[6]                                    | -                        | -          | -                          |
| Diarrhea                               | -                               | 4.9[6]                                    | 3[12]                    | -          | 0.3[9]                     |
| Venous<br>Thromboemb<br>olism          | 11-36 (VTE)<br>[2]              | 7.3<br>(Thromboem<br>bolic events)<br>[6] | -                        | -          | -                          |
| Interstitial Lung Disease/Pne umonitis | 2.9<br>(ILD/Pneumo<br>nitis)[2] | -                                         | 0.7 (ILD)[12]            | -          | -                          |
| Peripheral<br>Edema                    | -                               | -                                         | -                        | 9[10]      | 7-11.8[9][10]              |
| ALT/AST<br>Increased                   | 7 (ALT), 3.8<br>(AST)[2]        | -                                         | 5.1 (ALT), 3<br>(AST)[4] | -          | 2.2 (ALT), 1.9<br>(AST)[9] |
| Neutropenia                            | 36-49[5]                        | -                                         | -                        | -          | -                          |
| Hypoalbumin<br>emia                    | 8[5]                            | -                                         | -                        | -          | 3.8[9]                     |

## **Experimental Protocols**

Detailed methodologies for the monitoring and management of key toxicities associated with amivantamab and its alternatives are crucial for ensuring patient safety in clinical research and practice.

## Protocol for Management of Infusion-Related Reactions (IRRs)

### Validation & Comparative





Objective: To provide a standardized procedure for the prevention, monitoring, and management of infusion-related reactions during the administration of intravenous agents such as amivantamab.

### 1. Prophylaxis:

- Administer premedications 30-60 minutes prior to the first two infusions of amivantamab.
- Standard premedication includes an antihistamine (e.g., diphenhydramine), an antipyretic (e.g., acetaminophen), and a corticosteroid (e.g., dexamethasone).[1]

### 2. Monitoring:

- Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) before the infusion, 15 minutes after the start, every 30 minutes during the infusion, and 1 hour postinfusion.
- Closely observe the patient for signs and symptoms of an IRR, including flushing, itching, dyspnea, chest discomfort, and changes in vital signs.[1]

### 3. Grading of IRRs (based on CTCAE v5.0):

- Grade 1: Mild, transient reaction; infusion interruption not indicated.
- Grade 2: Therapy or infusion interruption indicated but responds promptly to symptomatic treatment.
- Grade 3: Prolonged reaction, not rapidly responsive to symptomatic medication; hospitalization indicated.
- Grade 4: Life-threatening consequences; urgent intervention indicated.

#### 4. Management:

- Grade 1: Continue the infusion and monitor the patient closely until symptoms resolve.[7]
- Grade 2: Immediately stop the infusion.[7] Administer supportive care (e.g., antihistamines, corticosteroids). Once symptoms resolve, the infusion may be restarted at 50% of the previous rate.[7]
- Grade 3/4: Immediately stop the infusion and do not restart.[7] Activate emergency response. Administer emergency medications (e.g., epinephrine, IV fluids, oxygen) as required.[7] The patient should be hospitalized for observation and further management.



## Protocol for Assessment and Management of Dermatologic Adverse Events

Objective: To standardize the assessment and management of dermatologic toxicities, such as rash and paronychia, associated with EGFR-targeted therapies.

- 1. Assessment and Grading (based on CTCAE v5.0):
- Rash (Acneiform Dermatitis):
- Grade 1: Papules and/or pustules covering <10% of body surface area (BSA), with or without symptoms.
- Grade 2: Papules and/or pustules covering 10-30% of BSA, with or without symptoms; limiting instrumental Activities of Daily Living (ADL).
- Grade 3: Papules and/or pustules covering >30% of BSA, with moderate or severe symptoms; limiting self-care ADL.
- · Paronychia:
- Grade 1: Nail fold edema or erythema, cuticle disruption.
- Grade 2: Nail fold edema or erythema with pain; associated with discharge; limiting instrumental ADL.
- Grade 3: Severe pain; limiting self-care ADL; intervention indicated.

#### 2. Management:

- General Measures: Advise patients on gentle skin care, use of moisturizers, and sun protection.
- Grade 1: Topical therapies such as hydrocortisone 1% cream and clindamycin 1% gel. For paronychia, antiseptic soaks (e.g., white vinegar and water).
- Grade 2: Continue topical treatments. Consider adding oral doxycycline or minocycline (100 mg twice daily). For painful paronychia, consider topical corticosteroids.
- Grade 3: Continue topical and oral therapies. A dose reduction or temporary interruption of the cancer therapy may be necessary. For severe, non-responsive paronychia, surgical or chemical nail avulsion may be considered.

## Protocol for Monitoring and Management of Venous Thromboembolism (VTE)

Objective: To outline the procedures for monitoring, diagnosis, and management of VTE in patients receiving therapies with a known risk, such as amivantamab.



### 1. Risk Assessment:

- Assess the patient's baseline risk for VTE using a validated risk assessment model (e.g., Khorana score) before initiating treatment.
- Educate patients about the signs and symptoms of deep vein thrombosis (DVT) (e.g., leg swelling, pain, redness) and pulmonary embolism (PE) (e.g., shortness of breath, chest pain, rapid heart rate).

### 2. Monitoring and Diagnosis:

- Maintain a high index of suspicion for VTE in patients presenting with relevant symptoms.
- For suspected DVT, perform a compression ultrasound of the affected limb.
- For suspected PE, perform a computed tomography pulmonary angiography (CTPA).

### 3. Management:

- Upon confirmation of VTE, initiate anticoagulation therapy promptly.
- For cancer-associated thrombosis, low-molecular-weight heparin (LMWH) or direct oral anticoagulants (DOACs) are generally recommended over vitamin K antagonists.
- The duration of anticoagulation is typically at least 3 to 6 months, and may be extended based on the patient's cancer status and ongoing risk factors.
- Regularly reassess the risks and benefits of continued anticoagulation.

# Mandatory Visualization Signaling Pathways

The following diagrams illustrate the EGFR and MET signaling pathways, which are the targets of amivantamab and the alternative therapies discussed.





Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway and points of inhibition.



Click to download full resolution via product page

Caption: Simplified MET signaling pathway and points of inhibition.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for adverse event management.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. RYBREVANT® (amivantamab-vmjw) HCP [rybrevanthcp.com]
- 2. Subcutaneous amivantamab delivers promising 45 percent overall response rate with median duration of 7.2 months in recurrent or metastatic head and neck cancer [inj.com]
- 3. Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Data published in The New England Journal of Medicine demonstrate RYBREVANT® (amivantamab-vmjw) plus LAZCLUZE® (lazertinib) is re-setting survival expectations in first-line EGFR-mutated lung cancer [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Hypersensitivity infusion reaction management [myamericannurse.com]
- 8. novartis.com [novartis.com]
- 9. onclive.com [onclive.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - Bi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- To cite this document: BenchChem. [Comparative Toxicity Profile of Amivantamab (NY0116)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608342#comparative-study-of-ny0116-toxicity-profile]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com